molecular formula C16H17NO2 B4453957 N-(2-methoxybenzyl)-N-methylbenzamide

N-(2-methoxybenzyl)-N-methylbenzamide

Cat. No.: B4453957
M. Wt: 255.31 g/mol
InChI Key: XHXDZWMPIZGCSA-UHFFFAOYSA-N
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Description

Contextual Background of N-Substituted Benzamide (B126) Derivatives in Chemical Sciences

N-substituted benzamide derivatives represent a significant and versatile class of compounds in the chemical sciences. The amide functional group is a cornerstone of many biologically active molecules, and the ability to introduce diverse substituents on the nitrogen atom allows for the fine-tuning of a compound's physicochemical properties and biological activity.

Historically, the benzamide scaffold has been a key component in the development of a wide array of pharmaceuticals and agrochemicals. These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects. nih.govderpharmachemica.com The structural modifications on the nitrogen atom and the benzene (B151609) ring of the benzamide core are crucial in determining the compound's interaction with biological targets.

In organic synthesis, N-substituted benzamides are valuable intermediates and building blocks. Their stability and reactivity make them suitable for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The synthesis of these derivatives is often straightforward, involving the acylation of a corresponding amine with a benzoyl derivative, which contributes to their widespread use in research and development.

Significance of N-(2-methoxybenzyl)-N-methylbenzamide in Contemporary Organic and Biological Research

While extensive research specifically focused on this compound is still emerging, its structural features suggest significant potential in contemporary research. The presence of the 2-methoxybenzyl group is of particular interest. Methoxy-substituted aromatic rings are common in many biologically active compounds and can influence factors such as receptor binding, metabolic stability, and pharmacokinetic profiles.

The N-methylbenzamide moiety itself is a well-established pharmacophore. The substitution pattern on both the nitrogen and the benzoyl ring can lead to compounds with a range of biological activities. For instance, various N-substituted benzamides have been investigated as potential inhibitors of enzymes such as histone deacetylases (HDACs), which are implicated in cancer. nih.govresearchgate.net Others have been explored as ligands for central nervous system receptors, such as dopamine D2 receptors. nih.gov

In the context of organic synthesis, this compound can serve as a model compound for developing new synthetic methodologies or as a precursor for the synthesis of more complex target molecules. The specific arrangement of its functional groups may offer unique reactivity and selectivity in various chemical reactions.

Current State of Academic Knowledge and Identified Research Gaps Regarding this compound

The current academic knowledge specifically on this compound is somewhat limited, with much of the available information focusing on its synthesis and basic chemical properties. A general synthetic procedure involves the reaction of an appropriate aldehyde and an N-chloroamine, followed by treatment with a base. chemicalbook.com

A significant research gap exists in the comprehensive biological evaluation of this compound. While the broader class of N-substituted benzamides has been extensively studied, the specific biological activities of this particular compound remain largely unexplored. There is a need for systematic screening of its potential pharmacological effects, such as its anticancer, antimicrobial, or neuroprotective properties.

Furthermore, detailed mechanistic studies of its potential biological actions are lacking. Understanding how the unique combination of the 2-methoxybenzyl and N-methyl substituents influences its interaction with biological targets is crucial for any future drug development efforts. From a chemical perspective, a more in-depth exploration of its reactivity and utility in various synthetic transformations would be beneficial.

Objectives and Scope of Scholarly Inquiry into this compound

The primary objectives of scholarly inquiry into this compound are to fully characterize its chemical and biological properties and to explore its potential applications. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its analogues. Thorough characterization using modern spectroscopic and analytical techniques is also a fundamental objective.

Biological Activity Screening: Conducting comprehensive in vitro and in vivo studies to identify and evaluate its potential therapeutic activities. This includes screening against a wide range of biological targets, such as enzymes and receptors.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how structural modifications affect biological activity. This is crucial for optimizing the compound's potency and selectivity. nih.gov

Mechanistic Studies: Investigating the molecular mechanisms underlying any observed biological effects. This could involve techniques such as molecular docking and biochemical assays to identify specific cellular targets and pathways.

Applications in Organic Synthesis: Exploring the utility of this compound as a building block or intermediate in the synthesis of other complex molecules.

The scope of this research is interdisciplinary, spanning organic chemistry, medicinal chemistry, pharmacology, and biochemistry. The ultimate goal is to determine if this compound or its derivatives can serve as lead compounds for the development of new therapeutic agents or as valuable tools for chemical synthesis.

Detailed Research Findings

While specific research findings on this compound are not abundant in publicly available literature, we can infer potential areas of interest based on studies of structurally similar compounds.

Synthesis: A general method for the synthesis of N-benzyl-2-methoxy-N-methylbenzamide has been described. This involves the reaction of o-anisaldehyde with N-chloro-N-methyl-benzenemethanamine in the presence of a vanadium catalyst under blue LED irradiation, followed by the addition of triethylamine (B128534). chemicalbook.com The crude product is then purified by flash chromatography.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 64302-58-5 chemicalbook.com
Molecular Formula C16H17NO2 chemicalbook.com
Molecular Weight 255.31 g/mol chemicalbook.com

Potential Biological Activity: Research on other N-substituted benzamides provides clues to the potential biological activities of this compound. For example, various benzamide derivatives have been synthesized and evaluated for their antitumor activities, with some showing promising results against cancer cell lines. nih.govresearchgate.net The presence of methoxy (B1213986) groups on the benzyl (B1604629) ring has been shown to influence the biological activity of other classes of compounds, suggesting that the 2-methoxy group in the title compound could be a key determinant of its potential pharmacological effects.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(16(18)13-8-4-3-5-9-13)12-14-10-6-7-11-15(14)19-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXDZWMPIZGCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Methoxybenzyl N Methylbenzamide

Established Synthetic Routes and Precursor Utilization

Traditional methods for the synthesis of N-(2-methoxybenzyl)-N-methylbenzamide primarily rely on the formation of the amide bond from carboxylic acid and amine precursors. The key starting materials for this target molecule are benzoic acid and the secondary amine, N-methyl-2-methoxybenzylamine.

Amidation Reactions and Strategic Variations for Benzamide (B126) Moiety Formation

The most common route to amide bond formation is the condensation reaction between a carboxylic acid and an amine. chem-station.com In the context of synthesizing this compound, this involves the reaction of benzoic acid with N-methyl-2-methoxybenzylamine. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, which can lead to side reactions. google.com This is due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.

To overcome this, a plethora of coupling reagents and activating agents have been developed to facilitate the amidation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The general strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group.

Common activating strategies include:

Conversion to Acyl Chlorides: Benzoic acid can be converted to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive benzoyl chloride then readily reacts with N-methyl-2-methoxybenzylamine, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Use of Carbodiimides: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to mediate amide bond formation. researchgate.net EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then displaced by the amine.

Phosphonium and Uronium-based Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) are highly effective coupling agents that generate activated esters in situ, leading to high yields of the desired amide. researchgate.net

The choice of coupling reagent can be critical and often depends on the scale of the reaction, the presence of other functional groups, and cost considerations.

Table 1: Common Coupling Reagents for Amidation

Reagent ClassExample(s)ByproductsKey Features
CarbodiimidesEDC, DCCUrea derivativesWidely used, mild conditions. researchgate.net
Phosphonium SaltsBOP, PyBOPPhosphine oxideHigh efficiency, suitable for hindered substrates.
Uronium/Aminium SaltsHATU, HBTUTetramethylureaVery effective, fast reaction times, suppress racemization. researchgate.net
Acid Halide FormingThionyl Chloride, Oxalyl ChlorideSO₂, HCl, CO, CO₂Inexpensive, highly reactive, requires base.
Anhydride FormingPropylphosphonic Anhydride (T3P)Phosphonic acidsHigh-yielding, byproducts are often water-soluble. researchgate.net

Coupling Reactions Involving N-Methylbenzylamine and Benzoic Acid Derivatives

An alternative to the activation of benzoic acid is the direct catalytic coupling of the acid with the amine. Boronic acid catalysts have been shown to be effective for direct amidation reactions, often requiring the removal of water via azeotropic distillation or the use of molecular sieves to drive the reaction to completion. uwindsor.ca For the synthesis of this compound, a boronic acid catalyst could facilitate the direct condensation of benzoic acid and N-methyl-2-methoxybenzylamine.

Another approach is the reductive amination of carboxylic acids. total-synthesis.com This two-step, one-pot process involves an initial amidation reaction, for instance using a silane-based reagent, followed by the reduction of the formed amide. While this is more commonly used for producing secondary or tertiary amines from primary or secondary amines respectively, variations of this chemistry could be adapted for specific amide syntheses.

Regioselective Functional Group Manipulations on the Benzyl (B1604629) and Benzamide Moieties

Regioselectivity refers to the preference for a reaction to occur at one position over another. organic-chemistry.org Once the core this compound structure is assembled, further functionalization can be achieved through regioselective reactions on either the benzamide or the methoxybenzyl ring.

On the Methoxybenzyl Moiety:

Demethylation: The methoxy (B1213986) group is an important functional handle. It can be selectively cleaved to yield the corresponding phenol, N-(2-hydroxybenzyl)-N-methylbenzamide. Reagents like boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. google.com The presence of the electron-donating methoxy group on the benzyl ring makes it susceptible to oxidative cleavage under specific conditions, for example using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comnih.gov This provides a route to selectively deprotect the benzyl group if it were acting as a protecting group for the nitrogen.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of other functional groups (e.g., nitro, halogen) onto the benzyl ring at specific positions, although a mixture of isomers is possible.

On the Benzamide Moiety:

Directed Ortho-Metalation (DoM): The amide group can act as a directed metalation group, facilitating the deprotonation of the ortho-position of the benzoyl ring by a strong base like n-butyllithium. acs.orgacs.org The resulting ortho-lithiated species can then react with various electrophiles to introduce substituents specifically at the position adjacent to the carbonyl group. This strategy allows for precise functionalization of the benzamide ring.

Novel Approaches in this compound Synthesis

Recent advances in organic synthesis have focused on developing more sustainable and efficient methods for amide bond formation, moving away from the use of stoichiometric and often wasteful reagents.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chem-station.com For the synthesis of this compound, several green principles can be applied.

Atom Economy: Catalytic methods that generate water as the only byproduct are highly desirable as they maximize atom economy.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or cyclopentyl methyl ether (CPME) is a key goal. chem-station.com Solvent-free reactions, where the reactants are heated directly, also represent a significant green improvement. prepchem.com

Catalysis: The use of recyclable catalysts, such as magnetic nanoparticles, can simplify product purification and reduce waste. acs.org

Energy Efficiency: Utilizing energy sources like microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating.

Table 2: Green Chemistry Approaches to Amide Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing syntheses to minimize waste from the outset.
Atom Economy Employing catalytic direct amidation where water is the only byproduct. google.com
Less Hazardous Synthesis Avoiding toxic reagents like thionyl chloride in favor of milder coupling agents.
Designing Safer Chemicals The target molecule itself is for specific applications, but the synthesis should minimize toxic intermediates.
Safer Solvents & Auxiliaries Using water, ethanol, or bio-based solvents; avoiding chlorinated solvents. chem-station.com
Design for Energy Efficiency Using microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Potentially deriving precursors like benzoic acid from renewable sources.
Reduce Derivatives Avoiding the use of protecting groups where possible through chemoselective catalysts.
Catalysis Using catalytic over stoichiometric reagents; employing recyclable catalysts like enzymes or magnetic nanoparticles. researchgate.net
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the final product.
Real-time Analysis Monitoring reaction progress to prevent over-reaction and byproduct formation.
Inherently Safer Chemistry Choosing reaction pathways that minimize the risk of accidents.

Catalytic Methods for Enhanced Efficiency and Selectivity

The development of catalytic methods for amide synthesis is a major focus of modern organic chemistry. google.com These methods offer improved efficiency, selectivity, and sustainability over traditional stoichiometric approaches.

Boron-Based Catalysts: As mentioned, various boronic acids and borate (B1201080) esters can catalyze the direct amidation of carboxylic acids and amines by activating the carboxylic acid. uwindsor.ca For example, tris(2,2,2-trifluoroethyl) borate has been shown to be an effective reagent for direct amidation. uwindsor.ca

Transition Metal Catalysis: Transition metals like nickel, iron, and iridium have been employed in catalytic amidation reactions. google.com For instance, iron(III) chloride has been used as an inexpensive and readily available Lewis acid catalyst for direct amidation from esters, which could be a two-step approach from benzoic acid. google.com Iridium catalysts have been used in the reductive alkylation of amines with carboxylic acids. total-synthesis.com

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used as biocatalysts for amidation reactions in organic solvents. chem-station.com This enzymatic approach offers high selectivity and operates under mild conditions, representing a very green alternative. chem-station.com

Table 3: Selected Catalytic Systems for Tertiary Amide Synthesis

Catalyst TypeExample CatalystPrecursorsKey Advantages
Boron-basedArylboronic acids, B(OCH₂CF₃)₃Carboxylic Acid, AmineMild conditions, direct coupling. uwindsor.ca
Iron-basedFeCl₃Ester, AmineInexpensive, low toxicity, solvent-free potential. google.com
Nickel-basedNi(cod)₂ / IPrEster, AmineBroad substrate scope for functionalized esters and amines. google.com
Iridium-basedIridium complexesCarboxylic Acid, AmineApplicable for reductive amination pathways. total-synthesis.com
EnzymaticCandida antarctica lipase B (CALB)Carboxylic Acid, AmineHigh selectivity, environmentally benign, mild conditions. chem-station.com

Flow Chemistry and Continuous Processing Applications in Benzamide Synthesis

The synthesis of benzamides, including this compound, is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. nih.govalmacgroup.com Continuous manufacturing can bridge the gap between laboratory-scale synthesis and industrial production by providing better process control and faster scale-up. nih.gov

In a typical flow synthesis of a benzamide, reagents are pumped through a series of tubes and reactors where the chemical transformations occur. bohrium.com For instance, a process for synthesizing benzoylacetonitriles from N,N-dimethylbenzamide has been developed using a flow reaction system, which demonstrates the feasibility of transforming unactivated amides in a continuous setup. bohrium.com By optimizing parameters such as temperature, residence time, and solvent, yields can be significantly improved compared to batch reactions. bohrium.com For example, increasing the temperature from 25°C to 75°C in the synthesis of benzoylacetonitrile (B15868) in THF increased the yield substantially. bohrium.com

The amidation step itself can be greatly enhanced in a flow system. A selective amidation of 4-bromo-2-chlorotoluene (B1273142) with benzamide in a stainless-steel coil reactor saw an increase in yield from 69% to 83% by using a back-pressure regulator, which allows for superheating of the solvent. nih.gov Such techniques could be directly applicable to the synthesis of this compound. The final amide formation can be achieved by reacting an activated carboxylic acid (like an acyl chloride) with the appropriate amine in a heated reactor coil, often with residence times of only a few minutes. acs.org

The benefits of continuous flow processing are summarized in the table below, comparing key aspects with traditional batch processing.

Table 1: Comparison of Batch vs. Flow Chemistry for Benzamide Synthesis

Feature Batch Processing Flow Chemistry / Continuous Processing
Mixing Often inefficient and variable, especially on a large scale. Highly efficient and consistent, leading to better reproducibility. nih.gov
Heat Transfer Poor surface-area-to-volume ratio can lead to hot spots and safety risks. Excellent heat transfer due to high surface-area-to-volume ratio, allowing for better temperature control and safer operation. mit.edu
Scalability Scaling up can be complex and may require re-optimization of reaction conditions. nih.gov More straightforward scale-up by running the system for longer periods or by "numbering up" (running multiple systems in parallel). beilstein-journals.org
Safety Large volumes of hazardous materials are present at any given time. Small reaction volumes at any point in time significantly reduce the risk associated with hazardous reagents or exothermic reactions. mit.edu
Process Control Manual or semi-automated control over reaction parameters. Precise, automated control over parameters like temperature, pressure, and residence time, leading to higher consistency. nih.gov
Integration Difficult to integrate multiple synthetic and purification steps. Enables "end-to-end" synthesis where multiple reaction, work-up, and purification steps are connected in a continuous sequence. nih.gov

Optimization and Scale-Up Considerations for this compound Production

Key parameters that are typically optimized include reaction temperature, concentration of reactants, catalyst loading, and choice of solvent. For instance, in the development of a continuous synthesis for N-benzylhydroxylamine hydrochloride, the equivalents of reagents, temperature, and feed flow rate were systematically investigated to maximize yield and minimize waste. mdpi.com Similarly, for the production of this compound, one would need to explore the reaction space to find the optimal conditions.

A general procedure for the synthesis of a related compound, N-Benzyl-2-Methoxy-N-Methylbenzamide, involves the reaction of o-Anisaldehyde with N-chloro-N-methyl-benzenemethanamine in the presence of a catalyst, followed by treatment with triethylamine. chemicalbook.com For scale-up, each step of this process would need to be optimized. This includes the purification stage, where techniques like flash chromatography used in the lab might be replaced by crystallization or other scalable methods. mit.educhemicalbook.com

The table below outlines key considerations for the optimization and scale-up of a chemical synthesis, which would be applicable to this compound.

Table 2: Key Optimization and Scale-Up Parameters

Parameter Considerations for Optimization and Scale-Up
Reactant Stoichiometry Minimizing the excess of any single reactant to reduce cost and simplify purification.
Catalyst Selection and Loading Identifying a highly active and selective catalyst. Optimizing the catalyst loading to balance reaction rate and cost. For heterogeneous catalysts, considering stability and reusability.
Solvent Choice Selecting a solvent that provides good solubility for reactants and intermediates, is easily recoverable, and has a favorable safety and environmental profile.
Temperature and Pressure Determining the optimal temperature and pressure to maximize reaction rate and selectivity while ensuring safe operation. Flow chemistry allows for operation at temperatures above the solvent's boiling point by applying back pressure. nih.gov
Reaction Time / Residence Time Minimizing the reaction time to increase throughput. In flow chemistry, this corresponds to optimizing the residence time in the reactor.
Work-up and Purification Developing a scalable and efficient purification method, such as crystallization, extraction, or distillation, to replace less scalable lab techniques like chromatography. mit.edu
Process Safety Conducting a thorough hazard analysis to identify and mitigate potential risks, especially when handling reactive intermediates or performing exothermic reactions.
Waste Management Implementing strategies to minimize waste generation and to recycle solvents and unreacted starting materials where feasible. mdpi.com

Stereochemical Control and Enantioselective Synthesis of this compound Analogs (if applicable)

Tertiary aromatic amides with appropriate substitution patterns can exhibit axial chirality due to restricted rotation around the N-aryl or C-aryl bond. nih.gov This phenomenon, known as atropisomerism, can lead to enantiomers that may have different biological activities. nih.govdatapdf.com While this compound itself is not a classic example of a stable atropisomer at room temperature, its analogs with increased steric hindrance could potentially exist as stable, separable enantiomers.

The enantioselective synthesis of such chiral benzamides is an active area of research. nih.govacs.org Various catalytic asymmetric methods have been developed to control the stereochemistry during the synthesis of these molecules.

One notable approach is the use of peptide-based catalysts for enantioselective bromination of benzamide precursors. nih.govdatapdf.comacs.org This reaction can introduce a substituent at the ortho position, creating the steric bulk necessary for atropisomerism and controlling the resulting axial chirality. nih.gov For example, a tetrapeptide catalyst has been used to achieve enantiomeric ratios of up to 94:6 in the bromination of substituted benzamides. nih.gov

Another strategy involves the asymmetric lithiation of prochiral arene chromium complexes, followed by quenching with an electrophile. acs.org This method allows for the enantioselective introduction of substituents at the benzylic position, leading to axially chiral benzamides. acs.org The use of chiral lithium amides has been shown to induce high levels of enantioselectivity in these reactions. acs.org

Furthermore, rhodium and chiral squaramide co-catalyzed carbene N-H insertion reactions provide a pathway for the enantioselective N-alkylation of primary amides, yielding chiral secondary amides with high enantioselectivity. researchgate.net While this method applies to secondary amides, it highlights the progress in catalytic enantioselective synthesis of chiral amides.

The table below summarizes different approaches to the enantioselective synthesis of chiral benzamide analogs.

Table 3: Methods for Enantioselective Synthesis of Chiral Benzamide Analogs

Method Description Key Features
Peptide-Catalyzed Halogenation A chiral peptide catalyst directs the enantioselective addition of a halogen (e.g., bromine) to an ortho-position of the benzamide, inducing axial chirality. nih.govacs.org Can achieve high enantiomeric ratios; relies on a catalyst to control stereochemistry.
Asymmetric Lithiation of Arene Chromium Complexes A prochiral arene chromium complex of a benzamide is deprotonated in an enantioselective manner using a chiral lithium amide, followed by reaction with an electrophile. acs.org Provides access to axially chiral 2,6-disubstituted benzamides; requires stoichiometric chiral reagents and metal complexes.
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. A well-established method for stereochemical control; requires additional steps for attachment and removal of the auxiliary.
Dynamic Kinetic Resolution A racemic mixture of atropisomers is equilibrated while one enantiomer is selectively transformed or removed from the equilibrium, leading to a high yield of a single enantiomer. Can theoretically achieve 100% yield of the desired enantiomer; requires a suitable catalyst for both racemization and selective reaction.
Carbene N-H Insertion A rhodium and chiral squaramide co-catalyzed reaction allows for the enantioselective insertion of a carbene into the N-H bond of a primary amide. researchgate.net Applicable for the synthesis of chiral secondary amides; features mild conditions and high enantioselectivity.

While the direct applicability to this compound would depend on its specific stereochemical properties, these advanced synthetic methods provide a powerful toolkit for accessing chiral analogs and exploring their potential applications.

Advanced Spectroscopic and Structural Elucidation of N 2 Methoxybenzyl N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural elucidation of N-(2-methoxybenzyl)-N-methylbenzamide in solution.

Multi-dimensional NMR Techniques for Conformational Analysis and Tautomerism

Due to the presence of the amide bond, this compound is expected to exhibit restricted rotation around the C-N bond, leading to the potential for conformational isomers, or rotamers. This phenomenon is well-documented for other ortho-substituted benzamides. Variable temperature (VT) NMR studies would be crucial to investigate the energetic barrier to this rotation. At lower temperatures, one might expect to see distinct sets of signals for the N-methyl and benzyl (B1604629) protons for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature, allowing for the calculation of the rotational energy barrier.

Solid-State NMR Studies for Crystalline Form Characterization

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. Unlike solution-state NMR, ssNMR provides information about the molecule's structure as it exists in the solid lattice. Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide detailed information on the carbon environments within the crystal structure. The presence of multiple, non-equivalent molecules in the asymmetric unit of the crystal (polymorphism) could be detected by the splitting of signals in the ssNMR spectrum. Furthermore, ssNMR is highly sensitive to intermolecular interactions, such as hydrogen bonding, which could be inferred from changes in chemical shifts compared to the solution state.

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide C=OStretching1630-1680
Aromatic C=CStretching1450-1600
C-NStretching1250-1350
C-O (methoxy)Asymmetric Stretching1230-1270
C-O (methoxy)Symmetric Stretching~1020-1040
Aromatic C-HOut-of-plane Bending690-900

The most prominent band in the IR spectrum would be the strong absorption due to the amide C=O stretch, typically found around 1650 cm⁻¹. The exact position of this band can be indicative of the degree of intermolecular hydrogen bonding in the solid state. The various C-H stretching and bending vibrations of the aromatic rings and the methyl/methylene groups would also be present. The C-O stretching of the methoxy (B1213986) group would provide further confirmation of this functionality. Raman spectroscopy would be complementary, with the aromatic ring vibrations often showing strong signals.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry would be used to confirm the molecular weight and to deduce structural information based on the fragmentation pattern of this compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity. For C₁₆H₁₇NO₂, the expected exact mass would be precisely determined, distinguishing it from any other compounds with the same nominal mass.

Tandem Mass Spectrometry for Structural Features

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a fragmentation spectrum. This spectrum is a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzyl or methoxybenzyl cation. The most likely initial fragmentation would be the formation of the 2-methoxybenzyl cation (m/z 121).

Amide Bond Cleavage: Fragmentation across the amide bond could lead to the formation of a benzoyl cation (m/z 105) and the corresponding amine fragment.

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as CO (28 Da) or CH₂O (30 Da) from fragment ions is also a common pathway.

A proposed fragmentation scheme would be constructed based on the observed product ions in the MS/MS spectrum, providing definitive structural confirmation. The "ortho effect," where the ortho-substituent influences fragmentation, might lead to unique fragmentation patterns compared to its meta and para isomers.

X-ray Crystallography and Single-Crystal Diffraction Analysis

A comprehensive search of crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for the specific compound this compound. However, analysis of closely related structures provides valuable insights into the likely solid-state conformation and packing of this molecule.

Determination of Molecular Conformation and Crystal Packing

While direct crystallographic data for this compound is unavailable, the crystal structure of the analogous compound, 4-Methoxy-N-methylbenzamide , has been reported and offers a predictive model for its conformational properties. In this related structure, the molecule adopts a configuration where the amide group and the benzene (B151609) ring are nearly coplanar, with a dihedral angle of approximately 10.6(1)°. chemicalbook.comresearchgate.net This planarity suggests a degree of electronic delocalization between the carbonyl group and the aromatic system.

For this compound, it can be hypothesized that the central amide group would also exhibit a similar planar geometry. The key conformational variables would be the torsion angles around the N-CH₂ (benzyl) and N-CO (amide) bonds. Steric hindrance between the N-methyl group, the 2-methoxybenzyl group, and the benzoyl group would likely lead to a twisted conformation, where the two aromatic rings are not coplanar. In a related compound, N-(2-Methoxyphenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 28.9(1)°. nih.gov This suggests that significant rotation around the N-benzyl bond is a common feature in such structures to minimize steric clash.

The crystal packing in such benzamide (B126) derivatives is typically governed by a combination of weak intermolecular forces.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a crystal structure for this compound, we can infer potential intermolecular interactions from related compounds. Tertiary amides, lacking a hydrogen bond donor on the amide nitrogen, cannot form the classic N-H···O hydrogen bonds that often dominate the packing of primary and secondary amides.

However, weaker C-H···O and C-H···π interactions are expected to play a significant role in the crystal packing. For instance, in the crystal structure of 4-Methoxy-N-methylbenzamide , molecules are linked into chains by N-H···O hydrogen bonds (a feature absent in our target molecule) and further supported by C-H···O contacts. chemicalbook.comresearchgate.net These chains are then organized into a three-dimensional network through C-H···π interactions. chemicalbook.comresearchgate.net

Polymorphism and Co-crystallization Studies

There are no specific studies on the polymorphism or co-crystallization of this compound reported in the scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is influenced by factors such as solvent of crystallization, temperature, and pressure.

Studies on related benzamides, such as N-(3-hydroxyphenyl)-3-methoxybenzamide , have revealed the existence of at least two distinct polymorphs. ljmu.ac.uk These polymorphs differ in their space group, the number of molecules in the asymmetric unit, and their hydrogen bonding networks, leading to different crystal packing efficiencies and physical properties like melting points. ljmu.ac.uk Given these findings in analogous systems, it is reasonable to surmise that this compound could also exhibit polymorphism under different crystallization conditions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

The application of chiroptical spectroscopy for the determination of absolute configuration is only relevant for chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable for the analysis of this compound.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

While a specific, validated HPLC method for the routine analysis of this compound has not been published, a general approach to method development can be outlined based on its chemical structure and the established practices for similar N,N-disubstituted benzamides.

Method Development Strategy:

A reversed-phase HPLC (RP-HPLC) method would be the most suitable starting point for the analysis of this moderately polar compound.

Column Selection: A C18 column is a standard choice for initial method development, offering good retention and selectivity for a wide range of organic molecules. Column dimensions such as 150 mm x 4.6 mm with 5 µm particle size are common for standard analyses.

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. A scouting gradient, for example, from 5% to 95% organic modifier over 10-20 minutes, would be used to determine the approximate elution time and optimal solvent composition.

Detection: Given the presence of two aromatic rings, UV detection would be highly effective. A photodiode array (PDA) detector would be advantageous, allowing for the simultaneous monitoring of multiple wavelengths to determine the optimal detection wavelength and to check for peak purity. Based on the benzamide chromophore, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity.

Method Validation: Once an optimal method is developed, it would be validated according to ICH guidelines. This would involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

A hypothetical set of HPLC method parameters is presented in the table below.

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Isomeric Analysis:

HPLC is also a powerful tool for the separation of positional isomers. For instance, if isomers of this compound were present (e.g., with the methoxy group at the 3- or 4-position of the benzyl ring), a well-optimized HPLC method could likely resolve them. The difference in polarity and shape due to the position of the methoxy group would lead to different retention times on the stationary phase. In cases of difficult separation, alternative column chemistries (e.g., phenyl-hexyl or biphenyl) could be explored to enhance selectivity.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a molecule such as this compound, which possesses a relatively high molecular weight and polarity, direct GC analysis may be challenging due to potential issues with volatility and thermal stability. In such cases, derivatization is a common strategy to enhance the suitability of the analyte for GC analysis. sigmaaldrich.comsigmaaldrich.com The process of derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. semanticscholar.org

For amides, common derivatization techniques include silylation and acylation, which target active hydrogens. sigmaaldrich.comgcms.cz However, this compound is a tertiary amide and lacks active hydrogens on the nitrogen atom, which are the typical sites for these reactions. sigmaaldrich.com Despite this, the principles of GC analysis for structurally related N-substituted benzamides and similar molecules provide a strong indication of applicable methodologies. Research on a series of N-methyl-N-substituted benzamides has demonstrated the successful application of GC for their analysis, highlighting the feasibility of this technique for this class of compounds. niscpr.res.in

The analysis of compounds with similar structural motifs, such as N-benzylamines and other tertiary amines, by GC-MS often involves specific fragmentation patterns that are key to their identification. nih.govchromforum.org For instance, the fragmentation of the bond between the benzylic carbon and the adjacent nitrogen is a common pathway. nih.gov While this compound is a benzamide, the fragmentation behavior of its N-benzyl and N-methyl groups would be of significant interest in a GC-MS analysis.

In the absence of direct studies on this compound, the GC conditions employed for the analysis of other N-substituted benzamides can serve as a valuable reference point. A study on N-methyl-N-substituted benzamides utilized various capillary columns and temperature conditions to determine their retention indices. niscpr.res.in These parameters offer a foundational methodology for developing a GC method for this compound.

Below are tables detailing typical GC conditions that have been successfully applied to the analysis of related N-substituted benzamides and other relevant compounds, which could be adapted for this compound.

Table 1: Exemplary GC Column and Temperature Parameters for N-Substituted Benzamides

ParameterCondition 1Condition 2Condition 3
Column Type DB-1DB-5DB-WAX
Isothermal Temperature 170, 190, 210 °C170, 190, 210 °C170, 190, 210 °C
Temperature Program Not specifiedNot specifiedNot specified
Reference niscpr.res.in niscpr.res.in niscpr.res.in

Table 2: Illustrative GC-MS Parameters for Structurally Related Compounds (NBOMes)

ParameterValue
Injection Volume 1 µL
Injection Temperature 250 °C
Mode Splitless
Initial Oven Temperature 150 °C
Temperature Ramp 15 °C/min to 280 °C, hold for 3 min
Carrier Gas Helium
Flow Rate 1 mL/min
Mass Spectrometer Scan Range m/z 25–500
Transfer Line Temperature 250 °C
Source Temperature 200 °C
Reference wvu.edu

Should direct GC analysis of this compound prove to be suboptimal, derivatization of potential degradation products or related precursor molecules could be considered. For instance, if the analytical task involved the determination of precursor amines or acids, established derivatization methods such as silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would be highly applicable. sigmaaldrich.com These reagents effectively convert polar functional groups like -OH, -NH2, and -COOH into more volatile and stable silyl (B83357) derivatives, facilitating their separation and detection by GC. sigmaaldrich.comsigmaaldrich.com

Computational and Theoretical Investigations of N 2 Methoxybenzyl N Methylbenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like N-(2-methoxybenzyl)-N-methylbenzamide.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

DFT calculations are instrumental in determining the electronic structure, including the distribution of molecular orbitals and predicting the reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For substituted benzamides, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is often centered on the benzamide (B126) moiety. In this compound, the presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring would likely influence the HOMO energy. Theoretical calculations on similar benzamide derivatives have shown that such substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzamide

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: These values are representative for a molecule in this class and are intended for illustrative purposes.

Conformational Energy Landscapes and Stability Analysis

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. The two most significant rotations are around the C(O)-N bond and the N-CH₂ bond. The rotation around the amide C(O)-N bond in N-substituted benzamides can lead to cis and trans conformers, with the trans conformer generally being more stable due to reduced steric hindrance. acs.orgnih.gov However, the presence of the N-methyl and N-benzyl groups introduces additional complexity.

Theoretical studies on N-methyl-2-methoxybenzamide, a fragment of the target molecule, have shown that it exists as an equilibrium between cis and trans conformers with respect to the carbonyl oxygen and the methoxy-substituted phenyl ring. nih.gov The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding, and by the solvent environment. nih.gov For this compound, a detailed conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify the global and local energy minima, which correspond to the most stable conformations.

Table 2: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
Global Minimum~180° (trans)0.0075
Local Minimum 1~0° (cis)1.520
Local Minimum 2~90° (gauche)3.05

Note: This table is a hypothetical representation of a conformational analysis and the values are for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies.

The calculated NMR chemical shifts are typically benchmarked against experimental data for related compounds, such as N-methylbenzamide and various methoxy-substituted aromatics, to ensure accuracy. researchgate.netchemicalbook.comspectrabase.com The predicted IR spectrum would show characteristic peaks for the C=O stretch of the amide, C-N stretching, and vibrations associated with the aromatic rings and the methoxy groups. nih.govnist.gov For instance, the C=O stretching frequency is sensitive to the electronic environment and conformation, making it a useful probe for structural studies.

Table 3: Representative Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueAssignment
¹³C NMR Chemical Shift~170 ppmCarbonyl Carbon (C=O)
¹H NMR Chemical Shift~3.0 ppmN-Methyl Protons
IR Frequency~1650 cm⁻¹Amide I band (C=O stretch)
IR Frequency~1240 cm⁻¹Asymmetric C-O-C stretch (methoxy)

Note: These are representative values based on data for analogous compounds and are for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are not accessible through static quantum chemical calculations.

Solvent Effects and Dynamic Conformational Behavior

MD simulations are particularly useful for exploring how the solvent influences the conformational preferences and dynamics of a molecule. For this compound, simulations in different solvents (e.g., water, methanol, chloroform) would reveal the role of solvent polarity and hydrogen bonding on the conformational equilibrium. rsc.org The explicit inclusion of solvent molecules in the simulation allows for a detailed analysis of the solvation shell around the molecule and its impact on the solute's structure.

The simulations can track the fluctuations in dihedral angles over time, providing a dynamic picture of the conformational landscape. This can reveal the pathways and energy barriers for transitions between different stable conformations, offering a more complete understanding of the molecule's flexibility.

Simulations of Molecular Interactions with Model Systems

MD simulations can also be employed to model the interactions of this compound with biologically relevant model systems, such as lipid bilayers or protein binding sites. While specific biological targets for this compound may not be known, simulations with generic protein models can provide insights into its potential binding modes and intermolecular interactions.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that might govern the binding of this compound to a target. This information is valuable for understanding its potential biological activity and for the rational design of new derivatives with improved properties. Studies on related benzamide derivatives have successfully used MD simulations to elucidate their interactions with protein targets. dntb.gov.uaresearchgate.net

Molecular Docking Studies and Binding Affinity Predictions with Molecular Targets (mechanistic focus, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific protein target. For this compound and its analogs, molecular docking studies have been employed to elucidate their interaction with various non-clinical, mechanistic targets.

Research on structurally related benzamide derivatives has provided insights into their potential binding mechanisms. For instance, molecular docking studies on three-substituted benzamide analogues as inhibitors of the FtsZ protein, a key component in bacterial cell division, have revealed crucial binding interactions. These studies showed hydrogen bond interactions with residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299 in the active site of the FtsZ protein. nih.gov The binding free energies for these inhibitors were further calculated using methods like the molecular mechanics/generalized born surface area (MM/GBSA) to quantify the strength of the interaction. nih.gov

In a similar vein, docking studies were performed on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives, which are analogs of the primary compound of interest. nih.gov These investigations targeted the HIV-1 viral infectivity factor (Vif), a protein essential for viral replication, making it a key target for antiviral drug design. nih.gov The studies aimed to understand how these benzamide derivatives could inhibit the function of Vif. nih.gov

To complement docking studies, molecular dynamics (MD) simulations are often performed. nih.govnih.gov An MD simulation can confirm the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.gov For example, a 15-nanosecond MD simulation was used to verify the stability of a benzamide analog within the active site of the FtsZ protein. nih.gov These simulations analyze the fluctuations and conformational changes of the complex, ensuring the predicted binding mode is maintained. mdpi.com

The table below summarizes findings from molecular docking studies on benzamide analogs, highlighting the molecular targets and key interacting residues.

Compound ClassMolecular TargetKey Interacting ResiduesPredicted Binding Affinity/MethodSource
Three-substituted benzamide derivativesFtsZ proteinVal 207, Asn 263, Leu 209, Gly 205, Asn-299MM/GBSA VSGB 2.0 nih.gov
N-(2-methoxyphenyl)-6-((4-nitrophenyl) sulfonyl)benzamide derivativesHIV-1 Viral infectivity factor (Vif)Not specifiedNot specified nih.gov
Isatin N-phenylacetamide based sulphonamidesCarbonic Anhydrase (hCA) II, IX, XIINot specifiedDocking simulation nih.gov
(E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazideHMGCS2 (PDB: 2WYA-A)Not specified-10.10 kcal/mol (AutoDock Vina) mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. mdpi.com These models are crucial in medicinal chemistry for designing new compounds with enhanced potency and for predicting properties without the need for extensive experimental testing. mdpi.comarchivepp.com

For benzamide derivatives, numerous QSAR studies have been conducted to guide the development of new therapeutic agents. nih.govjppres.comunair.ac.id These studies typically involve a set of benzamide analogs for which a specific biological activity, such as enzyme inhibition or anticancer effects, has been measured. nih.govunair.ac.id A variety of molecular descriptors are calculated for each analog, which quantify different aspects of the molecule's structure, including physicochemical, electronic, steric, and topological properties. mdpi.comnih.gov

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors developed a five-point pharmacophore model. nih.gov This model, consisting of two aromatic rings, two hydrogen bond donors, and one acceptor, was used to build a predictive 3D-QSAR model. nih.gov The resulting model showed excellent statistical significance (r² = 0.99, q² = 0.85) and indicated that hydrophobic character and hydrogen bond donating groups are crucial for HDAC inhibitory activity. nih.gov

Another study on benzylidene hydrazine (B178648) benzamides with anticancer activity against a human lung cancer cell line developed a QSAR equation using descriptors like Log S (water solubility) and MR (molar refractivity). jppres.comunair.ac.id The best model achieved a high correlation coefficient (r = 0.921) and good predictive ability (Q² = 0.61), providing a tool to design new structures with potentially higher potency. jppres.comunair.ac.id Similarly, QSAR analysis of benzimidazole (B57391) derivatives against Pseudomonas aeruginosa used multiple linear regression (MLR) to establish a relationship between molecular descriptors and antibacterial activity, which was then validated using an external set of molecules. mdpi.comnih.govresearchgate.net

The table below presents examples of QSAR models developed for various classes of benzamide analogs.

Compound ClassTarget ActivityModeling MethodKey Descriptors/FeaturesStatistical SignificanceSource
Aminophenyl benzamide derivativesHistone Deacetylase (HDAC) inhibition3D-QSAR (PHASE)2 aromatic rings, 2 H-bond donors, 1 H-bond acceptorr²=0.99, q²=0.85, F=631.80 nih.gov
Benzylidene hydrazine benzamidesAnticancer (A459 lung cancer cell line)QSAR (MLR)Log S, rerank, MRr²=0.849, Q²=0.61, F=13.096 jppres.comunair.ac.id
Three-substituted benzamide derivativesFtsZ inhibition3D-QSAR (ADHRR.1682 model)1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic ringsr²=0.8319, Q²=0.6213, F=103.9 nih.gov
Benzimidazole derivativesAntibacterial (P. aeruginosa)QSAR (MLR)Physicochemical, steric, electronic, and structural descriptorsr²=0.9992 (for external test set) mdpi.comresearchgate.net

Predictive Modeling of Reaction Pathways and Synthetic Accessibility of Benzamide Derivatives

Predictive modeling of chemical reactions is a rapidly advancing field that utilizes computational chemistry and machine learning to forecast reaction outcomes, optimize conditions, and even discover new synthetic pathways. nih.govaiche.org These tools are becoming indispensable for assessing the synthetic accessibility of complex molecules like this compound and its derivatives.

Theoretical calculations, particularly using Density Functional Theory (DFT), are often employed to investigate reaction mechanisms at a molecular level. For instance, theoretical studies on the Friedel-Crafts carboxamidation of arenes using cyanoguanidine have elucidated the reaction pathway. nih.gov These calculations proposed a mechanism involving a superelectrophilic intermediate formed in the presence of a Brønsted superacid, leading to the benzamide product. nih.gov The calculations helped identify the most stable diprotonated species and subsequent intermediates, providing a rationale for the observed products. nih.gov

Beyond mechanistic elucidation, machine learning (ML) and artificial intelligence (AI) are being used to predict the success and yield of chemical reactions. aiche.org Models are trained on large datasets of known reactions, often extracted from patents and the chemical literature. nih.gov For amide bond formation, a reaction central to the synthesis of benzamides, ML models have been developed to predict reaction yields based on substrates, reagents, and conditions. aiche.org However, the accuracy of these models is highly dependent on the quality and diversity of the training data, with a known bias towards successful, high-yield reactions often present in public databases. aiche.org

Efforts in retrosynthesis, the process of deconstructing a target molecule into simpler precursors, have also been transformed by AI. One-step retrosynthesis models, often based on neural networks, can predict potential reactants for a given product. nih.gov These models are frequently trained on massive datasets of atom-mapped reactions. nih.gov For multi-step synthesis planning, these one-step prediction tools are often combined with search algorithms, like the Monte Carlo tree search, to explore and evaluate potential synthetic routes. nih.gov

The following table outlines different computational approaches used to predict reaction pathways and synthetic accessibility for benzamides and related compounds.

Modeling ApproachApplicationMethodologyKey Findings/CapabilitiesSource
Theoretical Calculation (DFT)Mechanistic study of Friedel-Crafts carboxamidationB3LYP 6-311G** level of theoryProposes a superelectrophilic intermediate pathway; calculates relative energies of intermediates. nih.gov
Machine Learning (ML)Prediction of amide bond formation yieldML models trained on custom-made datasets mimicking HTE data.Demonstrates the importance of including unsuccessful reaction data to build unbiased and accurate predictive models. aiche.org
AI-driven RetrosynthesisMulti-step synthesis planningNeural one-step model combined with Monte Carlo Tree Search (MCTS).Can propose viable synthetic pathways for target molecules by iteratively predicting precursor molecules. nih.gov
Density Functional Theory (DFT)Ground state molecular structure optimizationDFT/B3LYP/6–31G(d,p) methodUsed to obtain the optimized ground state molecular structure of a synthesized benzamide derivative. researchgate.net

Structure Mechanism Relationship Smr and Molecular Interaction Studies of N 2 Methoxybenzyl N Methylbenzamide and Its Derivatives

Design Principles for N-(2-methoxybenzyl)-N-methylbenzamide Analogs in SMR Investigations

The rational design of analogs of this compound for structure-mechanism relationship (SMR) studies would be a critical first step in elucidating its biological activity. This process would involve systematic modifications of its core structure to probe the contributions of its different chemical moieties to target binding and functional activity.

Key structural features of this compound that would be targeted for modification include:

The N-benzyl group: The position and nature of the substituent on the benzyl (B1604629) ring are crucial. The 2-methoxy group's influence on conformational preference and potential hydrogen bonding or steric interactions would be a primary focus. Analogs would be synthesized with the methoxy (B1213986) group at the 3- or 4-position, or replaced with other electron-donating or electron-withdrawing groups to assess electronic and steric effects.

The N-methyl group: The presence of the methyl group on the amide nitrogen introduces a tertiary amide, influencing the molecule's rotational barrier and hydrogen bonding capacity. Comparing its activity with a secondary amide analog (lacking the N-methyl group) would reveal the importance of this feature.

The benzamide (B126) moiety: The aromatic ring of the benzamide portion could be substituted with various groups to explore its role in target recognition.

Research on the broader class of N-benzylbenzamides has shown that such modifications can significantly impact biological activity. For instance, studies on N-benzylbenzamide derivatives as tyrosinase inhibitors have demonstrated that the position and number of hydroxyl groups on the benzyl and benzoyl rings are critical for potency. nih.gov Similarly, investigations into N-benzylbenzamides as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators have highlighted the importance of specific substitutions on both aromatic rings for achieving dual activity. acs.orgresearchgate.net

In Vitro Binding and Enzymatic Modulation at the Molecular Level

To understand the mechanism of action of this compound, detailed in vitro studies are essential. These would focus on identifying its molecular targets and quantifying its effects on their function.

Target Protein-Ligand Binding Kinetics and Thermodynamics (in vitro)

A crucial step in characterizing this compound would be the identification of its protein targets. This could be achieved through various screening methods, including affinity chromatography-mass spectrometry or computational predictions followed by experimental validation. nih.gov Once a target is identified, the kinetics and thermodynamics of the binding interaction would need to be quantified.

Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are standard methods for obtaining this data. nih.gov These experiments would provide key parameters as shown in the hypothetical data table below:

Table 1: Hypothetical Binding Parameters of this compound with a Putative Target Protein

Parameter Description Hypothetical Value
KD (M) Dissociation Constant
ka (M-1s-1) Association Rate Constant
kd (s-1) Dissociation Rate Constant
ΔH (kcal/mol) Enthalpy Change
ΔS (cal/mol·K) Entropy Change
ΔG (kcal/mol) Gibbs Free Energy Change

Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.

For related N-benzylbenzamide derivatives, such studies have been performed. For example, a series of N-benzyl benzamide derivatives were identified as potent butyrylcholinesterase (BChE) inhibitors, with surface plasmon resonance assays confirming direct binding and providing KD values in the sub-nanomolar range for the most active compounds. nih.gov

Enzyme Catalysis Modulation and Mechanistic Insights (in vitro)

If the identified target of this compound is an enzyme, the next step would be to investigate how the compound modulates its catalytic activity. This would involve enzyme inhibition or activation assays.

The results of such assays would determine the half-maximal inhibitory concentration (IC50) or the effective concentration for 50% activation (EC50). Further mechanistic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For instance, a study on N-benzylbenzamide derivatives as tyrosinase inhibitors determined their IC50 values for the oxidation of L-DOPA, with the most potent compound exhibiting an IC50 of 2.2 μM. nih.gov Another example comes from research on N-benzylbenzamide derivatives as tubulin polymerization inhibitors, where IC50 values against several cancer cell lines were in the nanomolar range. nih.govresearchgate.net

Table 2: Hypothetical Enzymatic Modulation by this compound

Parameter Description Hypothetical Value
IC50 / EC50 (M) Half-maximal inhibitory/effective concentration
Mode of Action e.g., Competitive, Non-competitive
Ki (M) Inhibition Constant

Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Subcellular Molecular Pathway Interrogation (in vitro)

Beyond direct target interaction, understanding the downstream effects of this compound on cellular pathways is crucial.

Protein-Protein Interaction Dynamics at the Molecular Level

Many cellular processes are regulated by protein-protein interactions (PPIs). A bioactive compound can exert its effects by either stabilizing or disrupting these interactions. If this compound were found to modulate a PPI, techniques such as co-immunoprecipitation, pull-down assays, or fluorescence resonance energy transfer (FRET) could be employed to study these effects in a cellular context.

Gene Expression and Signal Transduction Pathway Analysis (molecular level, in vitro)

To gain a broader understanding of the cellular response to this compound, global changes in gene expression can be analyzed using techniques like RNA sequencing or microarray analysis. This would reveal which signaling pathways are perturbed by the compound. Subsequent validation using methods such as quantitative PCR (qPCR) and Western blotting for key proteins in the identified pathways would provide more specific insights.

For example, studies on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that these compounds can alter the expression of genes involved in cell cycle regulation and apoptosis. nih.govresearchgate.net

Table 3: Hypothetical Gene Expression Changes Induced by this compound

Gene Pathway Fold Change p-value

Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Elucidation of Structure-Mechanism Relationships

The structure-mechanism relationship (SMR) of a compound provides critical insights into how its chemical architecture dictates its biological activity. For this compound and its derivatives, understanding the interplay between their molecular features and their interactions with biological targets is fundamental. This involves a detailed analysis of how specific structural motifs, such as the N-(2-methoxybenzyl) group and substitutions on the benzamide ring, influence the compound's affinity and efficacy at various receptors and enzymes.

Influence of Molecular Features on Receptor/Enzyme Interaction Mechanisms

The interaction of this compound derivatives with receptors is significantly governed by the electronic and steric properties of its constituent parts. The N-(2-methoxybenzyl) moiety, in particular, has been shown to play a crucial role in modulating receptor affinity and selectivity in related classes of compounds. nih.govsci-hub.se

The Role of the N-(2-methoxybenzyl) Group:

The introduction of an N-(2-methoxybenzyl) group to phenethylamine (B48288) scaffolds, creating the NBOMe class of compounds, dramatically increases their potency at serotonin (B10506) 5-HT2A receptors. mdpi.comnih.gov This enhancement is attributed to the specific interactions the methoxybenzyl group can form within the receptor's binding pocket. The ortho-methoxy group on the benzyl ring is of particular importance. It is suggested that an intramolecular hydrogen bond may form between the oxygen of this ortho-methoxy group and the amide nitrogen, which could be a key factor for binding to certain receptors, such as the sigma-2 receptor. researchgate.net

Studies on NBOMe derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) have demonstrated that the N-2-methoxybenzyl substitution leads to a significant increase in binding affinity at several receptors, including serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, and histamine (B1213489) H1 receptors. nih.govsci-hub.se Conversely, this substitution tends to reduce binding affinity for 5-HT1A receptors and trace amine-associated receptor 1 (TAAR1). nih.govsci-hub.se This differential effect highlights the N-(2-methoxybenzyl) group's role in conferring receptor selectivity.

The table below summarizes the effect of N-(2-methoxybenzyl) substitution on the receptor binding affinities of 2C drugs.

Receptor/TransporterEffect of N-(2-methoxybenzyl) Substitution on Binding AffinityReference
5-HT2A ReceptorIncreased nih.govresearchgate.net
5-HT2C ReceptorIncreased nih.gov
5-HT1A ReceptorReduced nih.govresearchgate.net
Adrenergic α1 ReceptorsIncreased nih.gov
Dopaminergic D1-3 ReceptorsIncreased (low affinity) nih.govsci-hub.se
Histaminergic H1 ReceptorIncreased sci-hub.se
Monoamine TransportersIncreased nih.govsci-hub.se
TAAR1Reduced nih.govsci-hub.se

The Influence of the Benzamide Moiety:

The benzamide portion of the molecule also critically influences receptor interaction. The nature and position of substituents on the benzamide phenyl ring can fine-tune the compound's affinity and selectivity for different receptor subtypes. For instance, in a class of benzamide-isoquinoline derivatives, it was found that an electron-donating methoxy group on the benzamide phenyl ring favored affinity for the sigma-2 (σ2) receptor. nih.govnih.gov Specifically, adding an extra methoxy group at the para-position of the benzamide ring dramatically increased σ2 selectivity over the sigma-1 (σ1) receptor. nih.gov This suggests that the electronic properties of the benzamide ring are a key determinant for sigma receptor binding and selectivity.

Conversely, electron-withdrawing groups, such as a nitro group, on the phenyl ring were found to be detrimental to binding at the σ2 receptor. nih.gov These findings underscore the sensitivity of the receptor to the electronic landscape of the benzamide moiety.

Conformational Flexibility and Molecular Recognition Events

The ability of this compound and its derivatives to adopt specific three-dimensional conformations is pivotal for molecular recognition by their biological targets. The molecule possesses several rotatable bonds, allowing for a degree of conformational flexibility that enables it to fit optimally into a receptor's binding site.

The N-benzylbenzamide scaffold itself is a subject of interest for its ability to act as a modulator for targets like peroxisome proliferator-activated receptor γ (PPARγ). acs.org The conformation of the benzylamide moiety can replace the typically required acidic headgroup in some PPARγ agonists while maintaining full agonist properties. acs.org This indicates that the spatial arrangement of the aromatic rings and the amide linker is crucial for biological activity.

The fragmentation patterns of N-(2-methoxybenzyl) derivatives in mass spectrometry studies also provide indirect evidence of their conformational features. The addition of the N-(2-methoxybenzyl) group creates favorable sites for dissociation, suggesting specific bond flexibilities and spatial arrangements within the molecule. researchgate.net

Synthesis and Exploration of N 2 Methoxybenzyl N Methylbenzamide Derivatives and Analogs

Rational Design Strategies for Novel Benzamide (B126) Scaffolds and Substituents

The rational design of novel benzamide scaffolds, including derivatives of N-(2-methoxybenzyl)-N-methylbenzamide, is a meticulous process that leverages an understanding of structure-activity relationships (SAR) to enhance biological activity. This approach often begins with a lead compound, such as a known benzamide with desirable, albeit suboptimal, properties.

One key strategy involves the modification of substituents on both the benzoyl and benzyl (B1604629) rings. For instance, in the development of neurokinin-2 (NK₂) receptor antagonists, a series of N-methylbenzamide analogues were designed based on the structure of SR 48968, a potent antagonist. nih.govjohnshopkins.eduresearchgate.net This involved introducing various substituents to probe the electronic and steric requirements of the receptor's binding pocket. The introduction of a para-fluoro substituent on the benzamide ring, for example, was found to significantly enhance antagonist potency. nih.govjohnshopkins.edu

In the context of this compound, rational design would focus on several key areas:

The N-methyl group: This group can influence the compound's conformation and metabolic stability. Replacing it with other small alkyl groups or incorporating it into a cyclic system could modulate its pharmacokinetic profile.

The 2-methoxybenzyl group: The methoxy (B1213986) group is a critical feature, likely involved in key hydrogen bonding or steric interactions with a biological target. Its position on the benzyl ring is also crucial. Studies on N-benzylphenethylamines have shown that N-(2-methoxy)benzyl substitution can dramatically improve both binding affinity and functional activity at certain receptors. nih.gov The oxygen atom, in particular, seems to be important for high potency. nih.gov

The benzamide core: The amide bond itself is a key structural element, providing rigidity and potential hydrogen bonding interactions. Modifications here are less common but can be explored.

Computational modeling and in silico-guided design are integral to this process. nih.gov Techniques such as molecular docking can predict how different derivatives will bind to a target protein, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and desired interaction profile. nih.gov This in silico-guided approach was successfully used in the design of novel TRPV1 agonists, where docking experiments and molecular dynamics simulations guided the introduction of specific substituents to improve ligand-binding properties. nih.gov

A hypothetical rational design strategy for novel this compound derivatives might involve the systematic replacement of the methoxy group with other hydrogen bond acceptors or donors, or altering the substitution pattern on the benzoyl ring to enhance target engagement.

Table 1: Hypothetical Substituent Modifications on the this compound Scaffold and Their Rationale

PositionOriginal SubstituentProposed ModificationRationale
Benzyl Ring (Position 2)-OCH₃-OH, -F, -NH₂To probe the importance of the hydrogen bond accepting/donating capacity and steric bulk. nih.govchemrxiv.org
Benzoyl Ring (Position 4)-H-F, -Cl, -NO₂To investigate the influence of electron-withdrawing groups on activity, as seen in other benzamide series. nih.govjohnshopkins.edu
N-Alkyl Group-CH₃-C₂H₅, cyclopropylTo assess the impact of steric bulk on binding and metabolic stability. nih.gov

Synthesis of Structural Analogs for Refined Structure-Mechanism Relationship Studies

The synthesis of structural analogs is fundamental to understanding the structure-mechanism relationships of a lead compound. For this compound, this would involve the preparation of a library of related compounds where specific structural features are systematically varied.

The general synthetic route to N-benzyl-N-methylbenzamides involves the acylation of a secondary amine. Specifically, N-methyl-2-methoxybenzylamine would be reacted with a substituted benzoyl chloride in the presence of a base to yield the desired benzamide. This versatile reaction allows for the introduction of a wide range of substituents on the benzoyl ring.

For example, a series of N-methylbenzamide analogues were synthesized to act as neurokinin-2 receptor antagonists. nih.govjohnshopkins.edu This involved the asymmetric synthesis of various derivatives with different substituents on the benzamide moiety. nih.govjohnshopkins.edu Similarly, a range of N-benzyl phenethylamines with different N-benzyl substituents were synthesized to study their effects on 5-HT₂ₐ and 5-HT₂꜀ receptor activity. nih.gov

To illustrate, the synthesis of analogs of this compound could proceed as follows:

Preparation of Substituted Benzoyl Chlorides: A variety of substituted benzoic acids can be converted to their corresponding acid chlorides using reagents such as thionyl chloride or oxalyl chloride.

Amide Coupling: The substituted benzoyl chloride is then reacted with N-methyl-2-methoxybenzylamine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. mdpi.com

Table 2: Representative Synthetic Scheme for this compound Analogs

StepReactantsReagentsProduct
1Substituted Benzoic AcidThionyl Chloride (SOCl₂)Substituted Benzoyl Chloride
2Substituted Benzoyl Chloride, N-methyl-2-methoxybenzylamineTriethylamine (Et₃N), Dichloromethane (CH₂Cl₂)Substituted this compound

By synthesizing and testing a matrix of analogs with variations on both the benzoyl and benzyl rings, researchers can build a detailed structure-activity relationship (SAR) map. This map is crucial for understanding which parts of the molecule are essential for its biological activity and which can be modified to improve its properties. For instance, studies on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas revealed that specific substitutions led to potent inhibition of EGFR and HER-2 kinases. researchgate.net

Hybrid Molecules Incorporating the this compound Moiety

The concept of hybrid molecules involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a unique or enhanced biological profile. This strategy is increasingly being used to develop multi-target drugs, which can be particularly effective for complex diseases. nih.govnih.govmdpi.com

While there is no specific literature on hybrid molecules incorporating the this compound moiety, the principles of hybrid drug design can be readily applied. The this compound scaffold could be linked to another pharmacophore known to have a complementary biological activity.

For example, benzamide-hydroxypyridinone (HPO) hybrids have been developed as multi-targeting agents for Alzheimer's disease. nih.gov These molecules combine the iron-chelating properties of HPO with the monoamine oxidase B (MAO-B) inhibitory activity of a benzamide-related structure. Similarly, benzimidazole-based hybrid molecules have been designed to target multiple inflammatory pathways by integrating a benzimidazole (B57391) scaffold with a phthalimide (B116566) subunit. nih.gov

Table 3: Hypothetical Hybrid Molecule Design Based on this compound

Pharmacophore 1Pharmacophore 2LinkerPotential Therapeutic Target
This compoundHydroxypyridinone (HPO)Alkyl chainDual-action agent for neurodegenerative diseases (e.g., targeting a specific receptor and metal chelation) nih.gov
This compoundBenzimidazoleAmide or ether linkageMulti-target anti-inflammatory agent nih.gov
This compoundPhthalimideAlkyl etherModulator of multiple signaling pathways in cancer nih.gov

The synthesis of such hybrids would involve developing a synthetic route that allows for the coupling of the two distinct pharmacophores via the chosen linker.

Bioisosteric Replacements and Their Impact on Molecular Interaction Mechanisms

Bioisosterism is a powerful strategy in medicinal chemistry that involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net

For this compound, several bioisosteric replacements could be considered:

Replacement of the Methoxy Group: The 2-methoxy group on the benzyl ring is a prime candidate for bioisosteric replacement. It could be replaced with other groups of similar size and electronegativity, such as a fluorine atom or a hydroxyl group. chemrxiv.org Replacing the methoxy group with fluorine, for example, can block metabolic oxidation and alter the compound's lipophilicity. chemrxiv.org The replacement of a hydroxyl group with fluorine has been shown to prevent the formation of toxic quinone byproducts in some cases, while maintaining similar biological activity. chemrxiv.org The choice of bioisostere can have a profound impact on the molecule's interaction with its target. For instance, a hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a methoxy group is only a hydrogen bond acceptor.

Replacement of the Amide Bond: The amide bond itself can be replaced with a variety of bioisosteres, such as a thioamide, an ester, a urea, a sulfonamide, or a triazole. nih.gov Each of these replacements alters the geometry, electronics, and hydrogen bonding capacity of the linker. For example, replacing an amide with a thioamide can increase lipophilicity and alter the hydrogen bonding pattern. In a study of benzamide analogs as anthelmintics, the replacement of the amide with a thioamide or a selenoamide resulted in compounds with high activity, while replacement with an N-alkylamide or a sulfonamide led to a loss of activity. nih.gov

Table 4: Potential Bioisosteric Replacements for this compound

Original Functional GroupBioisosteric ReplacementPotential Impact on Molecular Properties
2-Methoxy (-OCH₃)Hydroxyl (-OH)Can act as a hydrogen bond donor and acceptor; may alter solubility. chemrxiv.org
2-Methoxy (-OCH₃)Fluorine (-F)Blocks metabolic oxidation; increases lipophilicity in some contexts. chemrxiv.org
Amide (-CONH-)Thioamide (-CSNH-)Increases lipophilicity; alters hydrogen bonding geometry. nih.gov
Amide (-CONH-)Sulfonamide (-SO₂NH-)Increases hydrophobicity and solubility; mimics tetrahedral transition states. nih.gov
Amide (-CONH-)Urea (-NHCONH-)Lengthens the distance between moieties; adds a hydrogen bond donor. nih.gov

The impact of these bioisosteric replacements on the molecular interaction mechanism can be significant. By carefully selecting bioisosteres, medicinal chemists can fine-tune the properties of this compound and its derivatives to optimize their therapeutic potential.

Potential Non Biomedical Academic Applications of N 2 Methoxybenzyl N Methylbenzamide

Material Science Applications

There is no scientific literature to suggest that N-(2-methoxybenzyl)-N-methylbenzamide is utilized in material science. The investigation into its potential role in polymer chemistry, the formation of liquid crystals, or the development of optoelectronic materials did not yield any relevant research or applications. While structurally related compounds may be employed in these areas, no such data exists for this compound itself.

Coordination Chemistry and Ligand Design

No research was found to indicate that this compound is used as a ligand in the design of metal complexes within the field of coordination chemistry. The structural features of the molecule, containing potential donor atoms, could theoretically allow for coordination to a metal center. However, a thorough search of the chemical literature did not reveal any studies where this compound has been synthesized for or utilized in the formation of metal complexes.

Environmental and Green Chemistry Considerations for N 2 Methoxybenzyl N Methylbenzamide

Development of Sustainable Synthetic Routes and Reaction Conditions

The conventional synthesis of N,N-disubstituted benzamides often involves the use of stoichiometric amounts of activating agents and organic solvents, which can contribute to significant waste generation and environmental concerns. In recent years, research has focused on developing more sustainable alternatives that offer higher efficiency, reduced waste, and the use of more environmentally benign reagents and conditions.

Another sustainable strategy is the N-alkylation of amides with alcohols, which are considered green reactants due to their wide availability and lower toxicity compared to alkyl halides. A notable example is the use of cobalt nanoparticle catalysts for the N-alkylation of benzamides with alcohols. This protocol demonstrates a broad substrate scope and good functional group tolerance under relatively mild conditions.

A three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives offers another efficient and green route to N-alkyl benzamide (B126) derivatives. nih.gov This method is characterized by its simple procedure and the ease of product separation. nih.gov Furthermore, the use of water-soluble catalysts, such as porphyrinato copper(II), for the conversion of nitriles to N-substituted amides in refluxing water presents a recyclable and selective catalytic system. researchgate.net

Below is a table summarizing potential sustainable synthetic routes applicable to the synthesis of N-substituted benzamides like N-(2-methoxybenzyl)-N-methylbenzamide.

Synthetic Strategy Catalyst/Reagent Solvent Key Green Chemistry Features Potential Applicability
Rearrangement of 2-alkyl-3-aryloxaziridinesIron(III) sulfateWater with surfactantAtom-economical, one-pot synthesis, use of water as solvent. researchgate.netrsc.orgHigh
N-alkylation of amides with alcoholsCobalt nanoparticlesTolueneUse of alcohols as green alkylating agents, recyclable catalyst.High
Three-component reactionNone (self-catalyzed)Not specifiedHigh efficiency, simple work-up. nih.govModerate
Conversion of nitrilesWater-soluble porphyrinato copper(II)WaterRecyclable catalyst, use of water as solvent. researchgate.netModerate

Mechanistic Studies of Degradation Pathways and Environmental Fate (non-toxicological)

Hydrolysis: The amide bond in benzamides can undergo hydrolysis under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature. Mechanistic studies on the hydrolysis of benzamides in strong acids have revealed complex pathways involving protonation of the amide oxygen.

Photodegradation: Many organic molecules are susceptible to degradation upon exposure to sunlight. The presence of aromatic rings and heteroatoms in this compound suggests a potential for photodegradation. The methoxy (B1213986) group on the benzyl (B1604629) ring and the benzoyl group can influence the electronic properties of the molecule and its susceptibility to photochemical reactions.

Biodegradation: The introduction of an amide structure into molecules can be beneficial for their biodegradation. nih.gov Microorganisms in soil and water can possess enzymes capable of cleaving the amide bond, leading to the breakdown of the molecule into smaller, less complex fragments. The substituents on the nitrogen and the aromatic rings will play a significant role in the rate and extent of biodegradation. The presence of a methoxy group might influence the metabolic pathways utilized by microorganisms.

Further research is required to elucidate the specific degradation pathways and the half-life of this compound in various environmental compartments to fully understand its environmental fate.

Waste Minimization Strategies and Atom Economy in Benzamide Synthesis

A key principle of green chemistry is the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Traditional multi-step syntheses often generate significant amounts of waste, leading to a low atom economy.

The atom economy of a reaction is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound, the choice of synthetic route has a direct impact on the atom economy. For instance, a classical approach might involve the reaction of N-methyl-2-methoxybenzylamine with benzoyl chloride. In this reaction, the formation of a hydrochloride salt as a byproduct reduces the atom economy.

Illustrative Atom Economy Calculation (Classical Route):

Reactants: N-methyl-2-methoxybenzylamine (C9H13NO) + Benzoyl chloride (C7H5ClO)

Product: this compound (C16H17NO2) + Hydrochloric acid (HCl)

Molecular Weights:

N-methyl-2-methoxybenzylamine: 151.21 g/mol

Benzoyl chloride: 140.57 g/mol

this compound: 255.31 g/mol

HCl: 36.46 g/mol

Atom Economy: (255.31 / (151.21 + 140.57)) x 100% ≈ 87.5%

In contrast, catalytic routes that minimize the use of stoichiometric reagents and generate benign byproducts like water can significantly improve atom economy. For example, a hypothetical direct amidation of benzoic acid with N-methyl-2-methoxybenzylamine, if feasible with a suitable catalyst, would produce only water as a byproduct, leading to a much higher atom economy.

Illustrative Atom Economy Calculation (Ideal Catalytic Route):

Reactants: Benzoic acid (C7H6O2) + N-methyl-2-methoxybenzylamine (C9H13NO)

Product: this compound (C16H17NO2) + Water (H2O)

Molecular Weights:

Benzoic acid: 122.12 g/mol

N-methyl-2-methoxybenzylamine: 151.21 g/mol

this compound: 255.31 g/mol

Water: 18.02 g/mol

Atom Economy: (255.31 / (122.12 + 151.21)) x 100% ≈ 93.4%

Waste minimization strategies in the synthesis of this compound should focus on:

Catalytic Methods: Employing catalytic reactions over stoichiometric ones to reduce waste.

Solvent Selection: Using greener solvents like water or minimizing solvent use altogether.

One-Pot Syntheses: Designing multi-step reactions to occur in a single vessel to reduce separation and purification steps, thereby minimizing solvent and energy consumption.

By adopting these green chemistry principles, the environmental impact associated with the production of this compound can be significantly reduced.

Conclusions and Future Directions in N 2 Methoxybenzyl N Methylbenzamide Research

Summary of Key Academic Findings and Mechanistic Insights

The core academic interest in a molecule such as N-(2-methoxybenzyl)-N-methylbenzamide lies in the stereochemical properties arising from its sterically hindered structure. The substitution pattern—specifically the ortho-methoxy group on the benzyl (B1604629) substituent and the N-methyl group—restricts rotation around the carbonyl-nitrogen (C-N) bond. This phenomenon is known as atropisomerism, where rotation around a single bond is sufficiently hindered to allow for the isolation of individual isomers. nih.govnih.gov

Atropisomerism in Benzamides: Atropisomerism is a critical concept in medicinal chemistry, as different atropisomers of a drug can exhibit vastly different biological activities and selectivity for protein targets. nih.govscirp.org For tertiary benzamides, the barrier to rotation is influenced by the size and position of substituents on both the benzoyl and N-alkyl/aryl groups. datapdf.com While rapidly interconverting atropisomers are often considered achiral, they may bind to protein targets in an atroposelective manner. nih.gov The stability of these isomers can be classified based on their half-life for racemization, which is crucial for drug development. nih.gov

Mechanistically, the synthesis of this compound would likely follow established amide bond formation protocols. A plausible laboratory-scale synthesis involves the reaction of o-anisaldehyde with an N-chloroamine species under photolytic conditions, followed by treatment with a base. chemicalbook.com The general reaction is the nucleophilic acyl substitution of a benzoic acid derivative (like benzoyl chloride) with N-methyl-N-(2-methoxybenzyl)amine.

Table 1: Representative Rotational Barriers for Related Benzamide (B126) Scaffolds This table presents data for analogous compounds to illustrate the concept of rotational barriers, as specific data for this compound is not readily available.

Compound Structure (Analog)Rotational Barrier (kcal/mol)Half-life at 25 °C (approx.)Reference
N,N-Dimethylbenzamide (ortho-methyl substituted)~18.22.3 seconds princeton.edu
N-t-Butyl-N-methylbenzamide (ortho-methyl substituted)~20.62.2 minutes princeton.edu

Unresolved Questions and Emerging Research Avenues for Benzamide Chemistry

The study of benzamides, despite their ubiquity, is far from complete. Several key questions remain, representing fertile ground for future research.

Sustainable Synthesis: Traditional methods for amide synthesis often rely on stoichiometric coupling reagents that generate significant chemical waste. utexas.edu A major unresolved issue is the development of broadly applicable, catalytic, and environmentally benign methods for amide bond formation directly from carboxylic acids and amines or via transamidation. utexas.edudst.gov.in

Selective Amide Bond Activation: The amide bond is notoriously stable and unreactive. Developing methods for the selective activation and functionalization of amides without harsh reagents is a significant challenge. nih.gov This includes transformations that target the C-N bond or perform functionalization at remote C-H positions. nih.gov

Predictive Control of Atropisomerism: While the principles of atropisomerism are understood, predicting and controlling the rotational barriers and isomer ratios in complex molecules remains a challenge. nih.gov How can substituents be precisely tuned to achieve a desired level of stereochemical stability (e.g., stable at physiological temperatures but interconvertible at higher temperatures)? Developing catalytic, enantioselective methods to access single atropisomers is a key objective. datapdf.com

Boron-Based Directed Metalation: The use of boronic acids and their derivatives as directing groups for ortho-lithiation reactions is an area of active investigation. acs.org Developing effective boron-based directing groups could provide new pathways for synthesizing highly substituted benzamides, but success has so far been limited. acs.org

Prospective Methodological Advancements in this compound Studies

Future research on this compound and related compounds will likely leverage several cutting-edge methodological advancements.

Visible-Light Photoredox Catalysis: This technique has emerged as a powerful tool for forming chemical bonds under mild conditions. nih.govresearchgate.net It enables radical-based pathways for amide synthesis from precursors like halides, arenes, or even alkanes, offering an alternative to traditional condensation reactions. nih.govresearchgate.net This could provide novel routes to synthesize or functionalize the target molecule.

Advanced Directed ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net Tertiary amides are excellent directing metalating groups (DMGs). uwindsor.ca Future studies could use advanced DoM protocols with newer lithium amide bases or in-situ generated directing groups to selectively introduce additional functionality onto the benzoyl ring of this compound. acs.orgnih.gov

Covalent Organic Frameworks (COFs) in Catalysis: Recent research has shown that COFs can serve as highly efficient and recyclable heterogeneous photocatalysts for amide synthesis directly from alcohols under red-light irradiation. dst.gov.in Applying such sustainable catalytic systems could revolutionize the production of benzamides, reducing waste and energy consumption. dst.gov.in

Computational Chemistry: In silico modeling will be crucial for predicting rotational barriers, understanding reaction mechanisms, and designing catalysts for atroposelective synthesis. mdpi.com Density Functional Theory (DFT) computations can provide insights into transition state energies, helping to rationalize and predict the outcomes of stereoselective reactions. princeton.edu

Table 2: Comparison of Modern Amide Synthesis Methodologies

MethodologyKey AdvantagePotential Application to Target CompoundReference
Visible-Light Photoredox CatalysisMild reaction conditions, radical pathwaysSynthesis from non-traditional precursors nih.govresearchgate.net
COF-based PhotocatalysisSustainable, recyclable catalyst, greenEfficient and environmentally friendly synthesis dst.gov.in
Directed ortho-Metalation (DoM)High regioselectivity for functionalizationIntroduction of substituents on the benzoyl ring researchgate.netuwindsor.ca
Catalytic Direct AmidationAtom economy, reduced wasteDirect synthesis from benzoic acid and the corresponding amine utexas.edu

Broader Implications for Chemical Synthesis, Molecular Design, and Mechanistic Understanding

The focused study of a specific molecule like this compound has implications that extend far beyond the compound itself.

Chemical Synthesis: Overcoming the challenges in synthesizing sterically hindered amides efficiently and stereoselectively drives the development of new synthetic methods that benefit all of organic chemistry. Advances in catalytic amidation and C-H functionalization expand the toolbox available to chemists in academia and industry. utexas.edunih.gov

Molecular Design: Understanding how subtle structural changes in a benzamide scaffold affect its three-dimensional shape and stereochemical stability is fundamental to modern drug discovery. nih.govnih.gov Leveraging atropisomerism as a design element can lead to more potent and selective drugs by "pre-organizing" a molecule into the optimal conformation for binding to its biological target, potentially reducing off-target effects. nih.govnsf.gov

Mechanistic Understanding: Investigating the rotational dynamics and reaction pathways of hindered benzamides provides deep insights into reaction mechanisms, stereoelectronics, and non-covalent interactions. This fundamental knowledge is essential for designing more sophisticated catalysts and predicting the outcomes of complex chemical transformations.

Q & A

Q. What are the standard synthetic routes for N-(2-methoxybenzyl)-N-methylbenzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling 2-methoxybenzylamine derivatives with a benzoyl group. A two-step approach is common:

  • Step 1 : React 2-methoxybenzylamine with methylating agents (e.g., methyl iodide) to introduce the N-methyl group.
  • Step 2 : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to form the amide bond with benzoic acid derivatives . Refluxing in ethanol or dichloromethane under nitrogen atmosphere improves yields (70–85%). Control reaction pH and temperature to minimize side products like hydrolyzed acids .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) are key identifiers .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings. For example, the methoxy-substituted benzene and benzamide rings often show angles of 60–85°, influencing molecular packing .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and fragmentation patterns .

Q. How does this compound behave under acidic/basic hydrolysis?

Under 6M HCl reflux , the amide bond cleaves to yield 2-methoxybenzylamine and benzoic acid derivatives. In basic conditions (e.g., NaOH), hydrolysis produces carboxylate salts and secondary amines. Stability studies show degradation rates increase above pH 10 .

Advanced Research Questions

Q. How can mechanistic studies clarify contradictions in reported reaction yields for amide bond formation?

Discrepancies in yields (e.g., 60% vs. 85%) often stem from catalyst efficiency or solvent polarity. For example:

  • DMAP vs. DMAP·HCl : Protonated DMAP may reduce nucleophilicity, slowing acylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling agent activity compared to ethanol . Use kinetic monitoring (e.g., in-situ IR spectroscopy) to track intermediate formation and optimize conditions .

Q. What strategies resolve structural contradictions in crystallographic data for similar benzamide derivatives?

Conflicting dihedral angles (e.g., 65° vs. 80°) may arise from lattice packing forces or temperature during data collection. Employ:

  • DFT Calculations : Compare experimental and theoretical geometries to identify steric or electronic influences .
  • Variable-Temperature XRD : Assess thermal effects on molecular conformation .

Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzamide ring to enhance binding to target proteins (e.g., kinase inhibitors) .
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (-OCF₃) to improve metabolic stability . Pair SAR with molecular docking to predict interactions (e.g., with Trypanosoma brucei enzymes for antiparasitic applications) .

Q. What computational methods predict metabolic pathways and degradation products?

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I metabolites (e.g., hydroxylation at the methoxy group) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative cleavage sites .

Q. How do solvent and temperature affect enantiomeric purity in asymmetric synthesis?

  • Chiral Catalysts : Use BINOL-derived phosphoric acids to induce asymmetry during benzamide formation.
  • Low-Temperature Reactions : Reduce racemization risks (e.g., -20°C in THF) . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

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N-(2-methoxybenzyl)-N-methylbenzamide

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